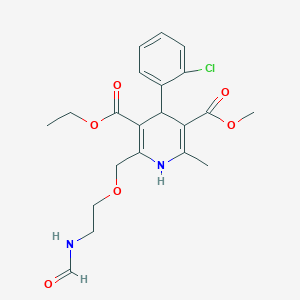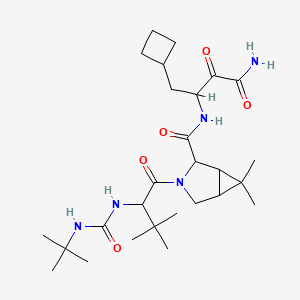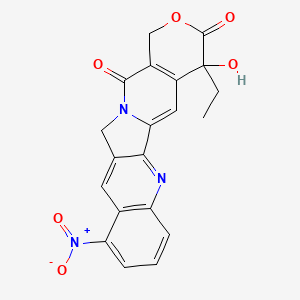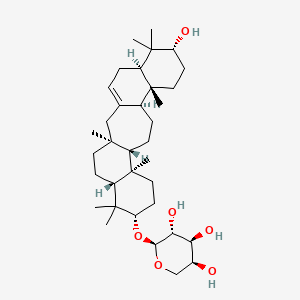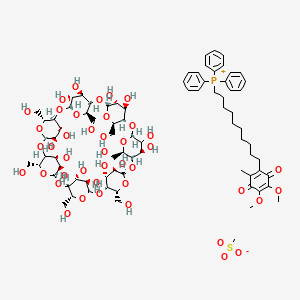
Mitoquinone-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitoquinone-cyclodextrin is a compound that combines the properties of mitoquinone and cyclodextrin. Mitoquinone is a mitochondria-targeted antioxidant designed to reduce oxidative stress within mitochondria, while cyclodextrin is a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. The combination of these two compounds aims to enhance the delivery and efficacy of mitoquinone by leveraging the encapsulation capabilities of cyclodextrin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitoquinone-cyclodextrin involves the conjugation of mitoquinone with cyclodextrin. Mitoquinone is typically synthesized through a series of organic reactions, including the attachment of a triphenylphosphonium cation to coenzyme Q10. Cyclodextrin can be prepared from starch via enzymatic conversion using cyclodextrin glycosyltransferase. The conjugation process involves forming a covalent bond between mitoquinone and cyclodextrin under specific reaction conditions, such as controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic conversion of starch to cyclodextrin, followed by the chemical synthesis of mitoquinone. The final conjugation step would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Mitoquinone-cyclodextrin undergoes various chemical reactions, including:
Oxidation and Reduction: Mitoquinone can be reduced to mitoquinol, which acts as an antioxidant by neutralizing free radicals. .
Substitution: The triphenylphosphonium cation in mitoquinone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for the reduction of mitoquinone to mitoquinol, and oxidizing agents like hydrogen peroxide for the reverse reaction. The reactions typically occur under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products of these reactions are mitoquinol and mitoquinone, which cycle between their reduced and oxidized forms to exert antioxidant effects within mitochondria .
Scientific Research Applications
Mitoquinone-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the encapsulation and release mechanisms of cyclodextrins
Biology: Investigated for its role in reducing oxidative stress in cellular models of aging and metabolic disorders
Medicine: Explored as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson’s disease and cardiovascular diseases
Industry: Utilized in the development of advanced drug delivery systems that target mitochondria
Mechanism of Action
Mitoquinone-cyclodextrin exerts its effects through a combination of the antioxidant properties of mitoquinone and the encapsulation capabilities of cyclodextrin. Mitoquinone targets mitochondria by leveraging the large mitochondrial membrane potential, allowing it to accumulate within mitochondria. Once inside, mitoquinone is reduced to mitoquinol, which neutralizes free radicals. The oxidized mitoquinone is then regenerated by the electron transport chain, allowing continuous antioxidant activity . Cyclodextrin enhances the delivery and stability of mitoquinone by forming inclusion complexes, protecting it from degradation and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Coenzyme Q10 (CoQ10): A naturally occurring antioxidant that also targets mitochondria but lacks the targeted delivery mechanism of mitoquinone.
Pyrroloquinoline Quinone (PQQ): A redox cofactor with antioxidant properties, but not specifically targeted to mitochondria.
Uniqueness
Mitoquinone-cyclodextrin is unique due to its dual functionality: the targeted antioxidant activity of mitoquinone and the encapsulation and delivery capabilities of cyclodextrin. This combination enhances the efficacy and stability of mitoquinone, making it a promising compound for therapeutic applications .
Properties
Molecular Formula |
C80H117O42PS |
|---|---|
Molecular Weight |
1813.8 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
InChI Key |
PQSSUSXOSOIMGL-QGIWKRSGSA-M |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


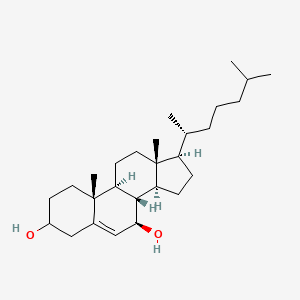
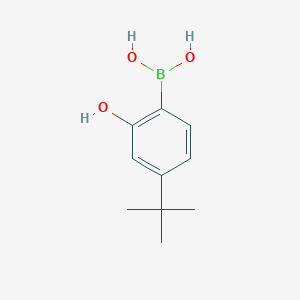
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


